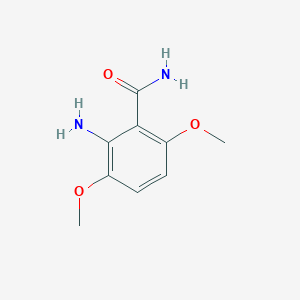

2-氨基-3,6-二甲氧基苯甲酰胺

描述

2-Amino-3,6-dimethoxybenzamide is a chemical compound with the molecular formula C9H12N2O3 . It has a molecular weight of 196.2 g/mol.

Synthesis Analysis

The synthesis of 2-Amino-3,6-dimethoxybenzamide and other benzamides can be achieved starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The reaction was performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .Molecular Structure Analysis

The InChI code for 2-Amino-3,6-dimethoxybenzamide is 1S/C9H12N2O3/c1-13-5-3-6 (10)8 (9 (11)12)7 (4-5)14-2/h3-4H,10H2,1-2H3, (H2,11,12) .Chemical Reactions Analysis

Ammonia, 1° amines, and 2° amines react rapidly with acid chlorides or acid anhydrides to form 1°, 2°, and 3° amides respectively . This could potentially be a reaction pathway for 2-Amino-3,6-dimethoxybenzamide.Physical And Chemical Properties Analysis

2-Amino-3,6-dimethoxybenzamide has a boiling point of 331.6±42.0°C at 760 mmHg . It should be stored in a dark place, under an inert atmosphere, at room temperature .科学研究应用

Histone Deacetylase (HDAC) Inhibition in Neurodegenerative Diseases: 2-氨基苯甲酰胺类HDAC抑制剂,如2-氨基-3,6-二甲氧基苯甲酰胺,显示出作为治疗Friedreich共济失调症(FRDA)和亨廷顿病(HD)等神经退行性疾病的潜力。这些化合物靶向HDACs,影响不仅转录调控,还影响mRNA的转录后加工(Shan et al., 2014)。

Cancer Imaging and Therapy: 与2-氨基-3,6-二甲氧基苯甲酰胺相关的化合物已被合成并评估其对sigma2受体的亲和力和选择性,该受体在增殖的肿瘤细胞中上调。这些化合物,如5-溴-N-(4-(3,4-二氢-6,7-二甲氧基异喹啉-2(1H)-基)丁基)-2,3-二甲氧基苯甲酰胺,在体内显示出在识别乳腺肿瘤方面的潜力,并可用作PET放射示踪剂来成像实体肿瘤(Rowland et al., 2006)。

Synthesis of Quinazolin-4(3H)-ones: 2-氨基苯田胺已被用于合成喹唑啉-4(3H)-酮,这是一类具有各种药理活性的化合物。这种合成涉及在乙酸存在下将2-氨基苯田胺与正交酯反应(Gavin et al., 2018)。

Role in DNA Repair: 相关化合物3-氨基苯甲酰胺已被广泛研究其在DNA修复中的作用。它作为一种聚(ADP-核糖)合酶的抑制剂,影响DNA前体代谢并影响各种细胞过程,包括切除修复的连接步骤(Milam et al., 1986; Cleaver et al., 1985)。

Neuroleptic Agents Synthesis: 2-氨基苯甲酰胺已被用于合成多巴胺D(3)受体拮抗剂,具有潜在的抗精神病特性。这项研究有助于理解实现选择性拮抗剂所必需的结构-活性关系(Haadsma-Svensson et al., 2001)。

安全和危害

未来方向

属性

IUPAC Name |

2-amino-3,6-dimethoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-13-5-3-4-6(14-2)8(10)7(5)9(11)12/h3-4H,10H2,1-2H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYSCLHJMABMGAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)OC)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00358477 | |

| Record name | Benzamide, 2-amino-3,6-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00358477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-3,6-dimethoxybenzamide | |

CAS RN |

98991-68-5 | |

| Record name | Benzamide, 2-amino-3,6-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00358477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

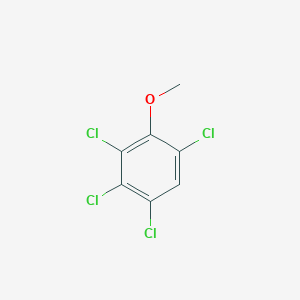

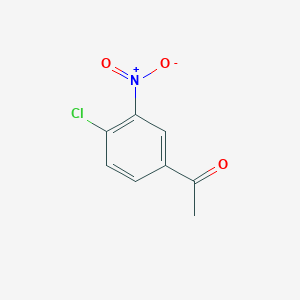

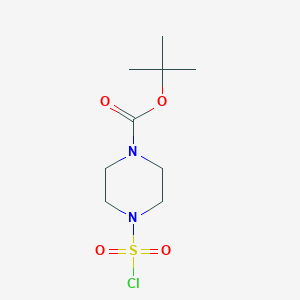

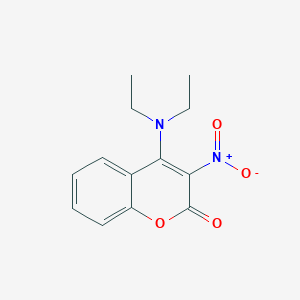

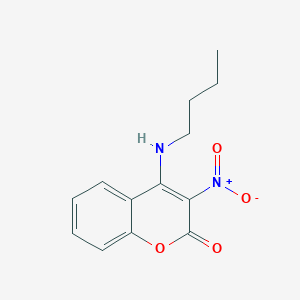

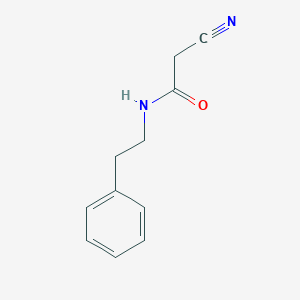

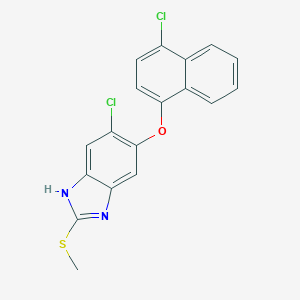

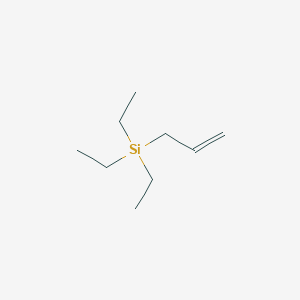

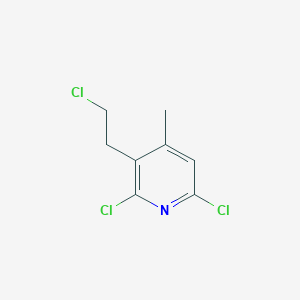

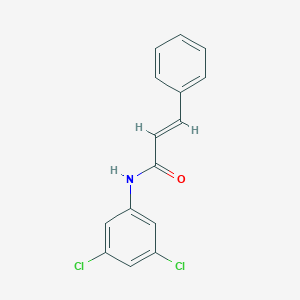

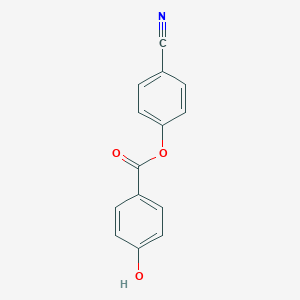

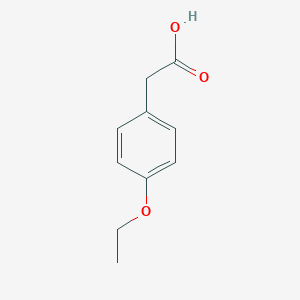

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。